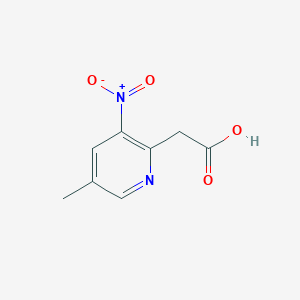

(5-Methyl-3-nitropyridin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-3-nitropyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)6(9-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSNHIHTLVXZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: (5-Methyl-3-nitropyridin-2-yl)acetic Acid

The following technical guide details the mechanistic role of (5-Methyl-3-nitropyridin-2-yl)acetic acid (CAS 1214386-16-9), a critical heterocyclic building block.

While this compound is not a marketed therapeutic agent in its free acid form, it serves as a privileged scaffold precursor in the synthesis of bicyclic heteroaromatic drugs (specifically 7-azaindoles and imidazopyridines ). These motifs are foundational to the mechanism of action for several FDA-approved kinase inhibitors (e.g., JAK inhibitors) and Bcl-2 inhibitors. Additionally, the 3-nitropyridine moiety possesses photochemical properties utilized in photocaging applications.

Mechanisms of Chemical Biology & Synthetic Utility

Executive Summary

(5-Methyl-3-nitropyridin-2-yl)acetic acid acts as a dual-function pharmacophore precursor. Its primary mechanism of action lies in its reactivity as a "latent bicycle," where the ortho-nitro and alpha-acetic acid groups undergo reductive cyclization to form pyrrolo[2,3-b]pyridine (7-azaindole) cores. This transformation is the rate-limiting mechanistic step in the generation of Type I and Type II kinase inhibitors. Secondarily, the compound functions as a photolabile caging group , where UV irradiation triggers a nitro-assisted decarboxylation or cleavage, utilized in spatiotemporal drug release studies.

| Property | Specification |

| CAS Number | 1214386-16-9 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Core Motif | 2,3,5-Trisubstituted Pyridine |

| Primary Utility | Precursor to 7-Azaindoles (JAK/Bcl-2 Inhibitors) |

| Secondary Utility | Photocleavable Linker (Nitro-benzyl type) |

Mechanism of Action: Reductive Cyclization (The "Latent Bicycle")

The pharmacological value of this compound is realized through its transformation into 7-azaindoles , a bioisostere of indole found in drugs like Vemurafenib and Venetoclax . The mechanism proceeds via a "reductive alkylation" cascade.

2.1 The Chemical Pathway[1]

-

Activation: The carboxylic acid tail is often esterified or activated (e.g., with SOCl₂) to increase electrophilicity.

-

Nitro Reduction: The 3-nitro group is reduced to a 3-amino group using catalytic hydrogenation (H₂/Pd-C) or metal reduction (Fe/AcOH).

-

Intramolecular Cyclization: The newly formed nucleophilic amine attacks the electrophilic carbonyl of the acetic acid side chain.

-

Aromatization: Subsequent dehydration yields the 2-oxo-7-azaindoline or, under oxidative conditions, the fully aromatic 7-azaindole .

This mechanism is critical for drug development because it locks the pyridine ring into a planar, bicyclic structure capable of mimicking the adenine ring of ATP, thereby facilitating binding to the ATP-binding pocket of kinases.

2.2 Signaling Pathway Visualization

The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor and its downstream effect on the JAK-STAT pathway.

Figure 1: Mechanistic pathway from the nitro-acetic acid precursor to the bioactive azaindole scaffold inhibiting kinase signaling.

Secondary Mechanism: Photochemical Uncaging

In chemical biology, the 3-nitropyridin-2-yl moiety acts as a photocage . The mechanism parallels that of o-nitrobenzyl groups but with altered kinetics due to the pyridine nitrogen.

-

Excitation: UV light (365 nm) excites the nitro group to a triplet state.

-

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen from the acetic acid side chain.

-

Rearrangement: An aci-nitro intermediate forms, followed by cyclization to an isoxazole-like intermediate.

-

Release: Hydrolysis cleaves the bond, releasing the "caged" substrate (if the acetic acid was linked to a payload) or decarboxylating the acid.

This mechanism is used to probe receptor kinetics by releasing bioactive ligands with microsecond precision.

Experimental Protocols

Protocol A: Synthesis of 7-Azaindole Scaffold (Cyclization)

Validated for the generation of kinase inhibitor libraries.

-

Esterification: Dissolve (5-Methyl-3-nitropyridin-2-yl)acetic acid (1.0 eq) in MeOH. Add H₂SO₄ (cat.) and reflux for 4 h. Concentrate to yield the methyl ester.

-

Reduction: Suspend the ester in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to 80°C for 2 h.

-

Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

-

Cyclization: Filter off Fe. The filtrate contains the cyclized lactam (dihydro-azaindolone).

-

Aromatization (Optional): Treat the lactam with DDQ (1.2 eq) in dioxane to generate the fully aromatic 7-azaindole.

Protocol B: Photolysis Assay (Uncaging)

For validating the stability and release profile.

-

Preparation: Prepare a 100 µM solution of the compound in PBS (pH 7.4) with 1% DMSO.

-

Irradiation: Expose the sample to a 365 nm UV LED (10 mW/cm²) in a quartz cuvette.

-

Sampling: Aliquot 50 µL every 30 seconds for 5 minutes.

-

Analysis: Analyze by HPLC-UV (254 nm).

-

Expectation: Decrease in the precursor peak and appearance of the nitroso-pyridine byproduct.

-

Biological Relevance & Applications

The (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold is a structural parent to several high-value drug classes.

| Drug Class | Mechanism of Action | Role of Scaffold |

| JAK Inhibitors | Compete with ATP at the Janus Kinase domain. | The pyridine nitrogen (N7) accepts a key H-bond from the kinase hinge region. |

| Bcl-2 Inhibitors | Bind to the BH3-binding groove of Bcl-2 proteins. | The azaindole core mimics the hydrophobic face of the BH3 helix. |

| P2X3 Antagonists | Allosteric modulation of ATP-gated ion channels. | The acetic acid side chain (or ether derivative) interacts with cationic residues in the channel vestibule. |

References

-

Nitropyridines in Synthesis: Makarov, A. et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2021.

- Azaindole Synthesis:Song, J.J. et al. "Practical Synthesis of 7-Azaindole from 2-Amino-3-picoline." Journal of Organic Chemistry, 2002.

-

Photocaging Mechanisms: Klán, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.

- JAK Inhibitor Design:Clark, J.D. et al. "Discovery of 7-Azaindoles as Selective JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.

Sources

Biological targets of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives

An In-Depth Technical Guide to the Biological Targets of (5-Methyl-3-nitropyridin-2-yl)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its functionalization with a nitro group creates the nitropyridine scaffold, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3] This guide focuses on the derivatives of (5-Methyl-3-nitropyridin-2-yl)acetic acid, a specific subclass of nitropyridines. While direct research on this precise scaffold is emerging, a comprehensive analysis of the broader nitropyridine family provides a robust predictive framework for its potential biological targets and mechanisms of action.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will synthesize current knowledge on the biological targets of nitropyridine derivatives, detail the experimental methodologies required for target identification and validation, and present a logical framework for investigating the therapeutic potential of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives.

Part 1: Key Biological Targets and Mechanisms of Action

Nitropyridine derivatives exert their biological effects by interacting with a diverse array of molecular targets. The following sections delineate the primary target classes and the mechanistic insights gleaned from studies on analogous compounds.

Enzyme Inhibition: A Prevalent Mechanism

A significant body of research highlights the ability of nitropyridine derivatives to inhibit various enzymes, suggesting that this is a primary mechanism of action for this compound class.

-

Urease: Several nitropyridine derivatives have been identified as potent inhibitors of urease, a key enzyme for pathogens like Helicobacter pylori.[4] For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (IC50 of 23.2 µM).[4] This inhibition is critical for disrupting the survival of pathogens in acidic environments like the stomach.[4]

-

Chymotrypsin and Other Proteases: Certain 5-nitropyridin-2-yl derivatives have demonstrated dual inhibitory activity against both urease and the digestive enzyme chymotrypsin, with IC50 values in the low micromolar range (e.g., 8.67 µM for chymotrypsin).[1][5] This suggests a potential for broader protease inhibition.

-

Kinases (e.g., JAK2): The Janus kinase (JAK) family is crucial in cytokine signaling pathways, and its dysregulation is implicated in cancers and inflammatory disorders. Sulfamides derived from 2-chloro-5-methyl-3-nitropyridine have been shown to inhibit JAK2 with IC50 values between 8.5–12.2 µM.[1]

-

Coagulation Factors (e.g., Factor IXa): In the search for new anticoagulant drugs, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids were designed as potent and selective inhibitors of Factor IXa, a critical component of the blood coagulation cascade.[1]

-

Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase): Metal complexes featuring (5-nitropyridin-2-yl)imine ligands have been shown to effectively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This points to a potential application in managing diabetes.

Anticancer Activity: Targeting Cellular Proliferation

The cytotoxic potential of nitropyridines against cancer cells is a major area of investigation, with specific molecular targets being identified.[3]

-

Microtubule Dynamics: A key finding is the identification of 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[6] These compounds inhibit tubulin polymerization by binding to the colchicine site at the interface of α- and β-tubulin subunits.[6] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6] This mechanism is shared with clinically successful anticancer drugs like paclitaxel and vinca alkaloids.

-

DNA Replication: The nitro group can be a critical pharmacophore. Some nitropyridine compounds are considered genotoxic, potentially causing DNA damage by interfering with enzymes involved in DNA replication.[7]

Antimicrobial Activity: A Broad Spectrum of Action

Nitropyridine derivatives have demonstrated efficacy against a wide range of pathogenic microorganisms, though the precise molecular targets are often multifactorial and less well-defined than for enzyme inhibitors.[8][9]

-

Antibacterial Targets: Derivatives have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as mycobacteria (Mycobacterium bovis, Mycobacterium tuberculosis).[3][5][10] The mechanisms likely involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity, common pathways for antibacterial agents.

-

Antifungal Targets: Activity has been reported against various fungal species, including Candida albicans, Candida glabrata, and Candida tropicalis.[5] The likely targets include enzymes involved in ergosterol biosynthesis or cell wall synthesis, which are crucial for fungal viability.

Part 2: Methodologies for Target Identification and Validation

A systematic approach is crucial for identifying and validating the biological targets of novel compounds like (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives. The following protocols represent standard, self-validating workflows.

Biochemical Assay: Enzyme Inhibition Kinetics

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified enzyme.

Objective: To determine the IC50 value of a test compound against a specific enzyme.

Materials:

-

Purified enzyme (e.g., Jack bean urease)

-

Substrate (e.g., Urea)

-

Assay buffer (e.g., Phosphate buffer)

-

Detection reagents (e.g., Indophenol method reagents for ammonia detection)

-

Test compound dissolved in DMSO

-

Positive control inhibitor (e.g., Thiourea)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Prepare Reagents: Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well of the microplate. Add the serially diluted test compound, positive control, or buffer (for the negative control) to the respective wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Reaction Time: Incubate for a specific period during which the reaction rate is linear.

-

Stop Reaction & Develop Signal: Stop the reaction (e.g., by adding a strong acid/base or specific stopping reagent). Add detection reagents and incubate as required to develop a measurable signal (e.g., colorimetric, fluorescent).

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Antiproliferative and Cell Cycle Analysis

This workflow assesses the compound's effect on cancer cell viability and proliferation.

Objective: To evaluate the cytotoxicity of a test compound and its effect on cell cycle progression.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).

-

Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase and stain the DNA with a fluorescent dye (e.g., Propidium Iodide).

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Direct Target Engagement: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of its putative target, tubulin.

Objective: To determine if a test compound inhibits the polymerization of purified tubulin in vitro.

Step-by-Step Protocol:

-

Reagent Preparation: Use a commercial tubulin polymerization assay kit. Prepare the test compound dilutions in a suitable buffer.

-

Assay Setup: In a 96-well plate, add tubulin, polymerization buffer (containing GTP), and either the test compound, a positive control (e.g., colchicine), or a negative control (DMSO).

-

Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Monitor Polymerization: Measure the increase in absorbance (e.g., at 340 nm) over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization.

Part 3: Data Summary and Visualization

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of various nitropyridine derivatives against selected targets, as reported in the literature.

Table 1: Enzyme Inhibitory Activity of Nitropyridine Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | 2.0 - 14.1 µM | [4] |

| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | [1][5] |

| 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | [1][5] |

| Sulfamides from 2-chloro-5-methyl-3-nitropyridine | JAK2 | 8.5 - 12.2 µM | [1] |

| Cu(II) complex of (5-nitropyridin-2-yl)imine | α-Glucosidase | 108 µg/mL |[1] |

Table 2: Antimicrobial Activity of Nitropyridine Derivatives

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Nitropyridine-containing phenylaminoacetates | Echinochloa crus-galli (Barnyard grass) | 27.7 mg/L (IC50) | [1] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | 4 - 64 | [3] |

| Pyridoxazinone derivative | Enterococcus faecalis | 7.8 | [5] |

| Pyridoxazinone derivative | Staphylococcus aureus | 31.2 | [5] |

| Pyridoxazinone derivative | Candida spp. | 62.5 |[5] |

Visualizations: Pathways and Workflows

Caption: Diverse biological targets of nitropyridine derivatives.

Caption: Mechanism of microtubule-targeting nitropyridines.

Caption: Experimental workflow for target validation.

Part 4: Conclusion and Future Directions

The existing body of scientific literature strongly indicates that nitropyridine derivatives are a versatile class of molecules with the ability to modulate a wide range of biological targets. The primary mechanisms of action appear to be enzyme inhibition and the disruption of microtubule polymerization, leading to potent antimicrobial and anticancer activities.

For researchers focusing on (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives , this guide provides a clear roadmap for investigation:

-

Initial Screening: The derivatives should be screened against a panel of targets for which other nitropyridines have shown activity, including urease, various kinases, and tubulin polymerization.

-

Phenotypic Screening: Broad phenotypic screens, such as antiproliferative assays against a panel of cancer cell lines and antimicrobial susceptibility testing, should be conducted to uncover novel activities.

-

Mechanism of Action Studies: For any "hits" identified, the detailed experimental workflows provided herein should be employed to confirm the mechanism of action and validate the molecular target.

-

Computational Studies: Molecular docking and ADMET prediction, as demonstrated for urease inhibitors, can guide lead optimization and improve the drug-like properties of promising candidates.[4]

The exploration of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives is a promising avenue for the discovery of new therapeutic agents. By leveraging the knowledge of the broader nitropyridine class and employing systematic, validated methodologies, the scientific community can effectively unlock the full potential of this privileged chemical scaffold.

References

-

Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 621. [Link]

-

ResearchGate (2025). Nitropyridines, Their Synthesis and Reactions. [Link]

-

Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Abdel-Aziz, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. BMC Chemistry, 18(1), 22. [Link]

-

Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

International Journal of Pharmaceutical Research and Applications (2023). Synthesis And Anti-Microbial Activity Ofn'5-(6-Nitropyridin-3- Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetyl Chloride Derivatives. [Link]

-

ScienceOpen (n.d.). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS. [Link]

-

MDPI (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6009. [Link]

-

Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2). [Link]

-

de Vroe, E., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0312674. [Link]

-

Semantic Scholar (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7179. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempanda.com [chempanda.com]

- 8. d-nb.info [d-nb.info]

- 9. ijprajournal.com [ijprajournal.com]

- 10. mdpi.com [mdpi.com]

Structural Elucidation and Analytical Characterization of (5-Methyl-3-nitropyridin-2-yl)acetic acid

Executive Summary

This technical guide details the structural elucidation of (5-Methyl-3-nitropyridin-2-yl)acetic acid , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and fused pyridine scaffolds.

Correct identification of this molecule is challenging due to the high probability of regioisomerism during synthesis (specifically distinguishing it from 4-methyl or 6-methyl analogs). This guide provides a self-validating analytical workflow, moving from elemental confirmation (HRMS) to connectivity proof (NMR) and solid-state verification (XRD).

Part 1: Chemical Identity & Synthetic Provenance

Before analytical characterization, understanding the "synthetic history" of the sample is vital for predicting impurities and validating the structure.

-

IUPAC Name: 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid

-

Molecular Formula:

[1] -

Molecular Weight: 196.16 g/mol [1]

-

Core Scaffold: 2,3,5-trisubstituted pyridine

Synthetic Context (The "Origin Story")

The most robust synthetic route—and the one most likely to generate the sample under analysis—involves the nucleophilic aromatic substitution (

-

Key Impurity Marker: If the starting material was 2-chloro-3-methyl-5-nitropyridine (an isomer), the final product would be the 3-methyl-5-nitro isomer. The NMR section below details how to distinguish these.

Part 2: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the nitro and acetic acid moieties.

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Reasoning: Carboxylic acids ionize readily in negative mode (

), providing a cleaner molecular ion than positive mode.

-

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (switched to Ammonium Acetate for negative mode if signal is weak).

Diagnostic Fragmentation Pathway

In the MS/MS spectrum (Product Ion Scan of

| Precursor ( | Fragment ( | Loss (Da) | Structural Insight |

| 195.04 ( | 151.05 | 44 ( | Confirms Acetic Acid side chain (Decarboxylation). |

| 151.05 | 105.05 | 46 ( | Confirms Nitro group attached to the aromatic ring. |

| 105.05 | 78.04 | 27 ( | Characteristic Pyridine ring collapse. |

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification (Pass/Fail check).

Key Absorbance Bands

The spectrum will be dominated by the electron-withdrawing nitro group and the carboxylic acid.

-

Carboxylic Acid (

): Strong band at 1700–1725 cm⁻¹ .-

Note: In the solid state, this may broaden due to dimerization.

-

-

Nitro Group (

): Two distinct bands are mandatory.-

Asymmetric Stretch: ~1530–1550 cm⁻¹.

-

Symmetric Stretch: ~1340–1360 cm⁻¹.

-

-

Pyridine Ring: Skeletal vibrations at ~1600 cm⁻¹ and ~1450 cm⁻¹.

Part 4: NMR Spectroscopy (The Structural Proof)

Objective: Establish regiochemistry. This is the critical step to rule out isomers.

Solvent Selection

Recommended: DMSO-

-

Reasoning: The target molecule is polar.

may lead to poor solubility and broad peaks due to acid dimerization. DMSO disrupts dimers, sharpening the signals.

1H NMR Analysis (400 MHz, DMSO- )

The molecule has a 2,3,5-substitution pattern. This leaves protons at positions 4 and 6 .

The "Meta-Coupling" Fingerprint:

In a pyridine ring, protons para to each other (positions 2,5) do not couple significantly. Protons meta to each other (positions 4,6) show a small coupling constant (

Predicted Data & Assignment:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | - | Acidic proton (exchangeable with |

| H-6 | 8.60 - 8.75 | Doublet (d) | 1H | Most deshielded. Adjacent to Ring Nitrogen ( | |

| H-4 | 8.20 - 8.35 | Doublet (d) | 1H | Deshielded by adjacent Nitro ( | |

| 4.05 - 4.15 | Singlet (s) | 2H | - | Methylene of acetic acid. Deshielded by pyridine ring. | |

| 2.35 - 2.45 | Singlet (s) | 3H | - | Methyl group at C5. |

Self-Validation Checklist (Isomer differentiation)

-

If it were the 4-methyl isomer: You would see protons at H5 and H6 (ortho coupling,

). Result: Large doublet splitting. -

If it were the 6-methyl isomer: You would see protons at H4 and H5 (ortho coupling,

). Result: Large doublet splitting. -

Our Target (5-methyl): Protons are at H4 and H6 (meta coupling). Result: Small doublet splitting (~2 Hz) or appearing as broad singlets. This confirms the structure.

13C NMR Analysis (100 MHz, DMSO- )

Look for 8 distinct carbon signals .

-

C=O (Acid): ~172 ppm.

-

C-2 (Ring): ~150-155 ppm (Quaternary, deshielded by N and substituent).

-

C-6 (Ring): ~152 ppm (CH, next to N).[2]

-

C-3 (Ring): ~145 ppm (Quaternary, C-

). -

C-4 (Ring): ~135 ppm (CH).

-

C-5 (Ring): ~133 ppm (Quaternary, C-Me).

- (Methylene): ~40-42 ppm.

- (Methyl): ~18 ppm.

Part 5: Visualization of Elucidation Workflow

The following diagram illustrates the logical decision tree used to confirm the 5-methyl isomer over potential synthetic byproducts.

Caption: Logical workflow for distinguishing the target 5-methyl isomer from ortho-coupled regioisomers using 1H NMR coupling constants.

Part 6: X-Ray Diffraction (Optional but Definitive)

If the solid form allows, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.

-

Crystallization Method: Slow evaporation from Ethanol/Water or Acetonitrile.

-

Expected Feature: Look for intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen of a neighboring molecule (forming head-to-tail chains).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on NMR coupling constants and IR bands).

-

Katritzky, A. R., et al. (2010).[4] Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine reactivity and spectral properties).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 130981912, (4-Methyl-5-nitropyridin-3-yl)acetic acid. [Link] (Reference for comparative spectral data of the 4-methyl isomer).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for calculating chemical shifts and coupling constants).

Sources

- 1. (4-Methyl-5-nitropyridin-3-yl)acetic acid | C8H8N2O4 | CID 130981912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Discovery of Novel Bioactive Nitropyridine Compounds: A Strategic Guide from Synthesis to Preclinical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of the Nitropyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal scaffold for interacting with a multitude of biological targets. The strategic introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, creating a potent electron-withdrawing effect that unlocks novel biological activities and synthetic pathways.[4]

Historically, the nitroaromatic group was often flagged as a potential toxicophore. However, contemporary research has reframed this perspective, demonstrating that this moiety can be harnessed for bioreductive activation, targeted covalent inhibition, and specific molecular interactions, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5][6]

This guide eschews a conventional, linear format. Instead, it is structured to mirror the dynamic and iterative process of a modern drug discovery campaign. We will journey from the conceptualization of synthetic strategies to the rigorous biological evaluations that validate a compound's potential. Our focus will be on the causality behind experimental choices, providing not just the "how," but the critical "why," to empower researchers in this exciting field.

Chapter 1: The Foundation - Rational Synthesis and Library Development

The discovery of a novel bioactive compound begins with the creation of a diverse, yet targeted, chemical library. For nitropyridines, their inherent reactivity serves as a powerful tool for synthetic chemists. The electron-deficient nature of the ring, activated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for derivatization.

Core Synthetic Strategies: Building the Molecular Toolkit

The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials. Readily available precursors like 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine are invaluable intermediates, allowing for the introduction of a wide array of functional groups.[1][6]

Key Synthetic Approaches:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method. The reactive halogen (typically chlorine) on the nitropyridine ring is readily displaced by various nucleophiles such as amines, phenols, and thiols. This strategy was effectively used to synthesize nitropyridine-containing phenylaminoacetates with herbicidal activity and potent kinase inhibitors.[1][6]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, offer a sophisticated method to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are essential for introducing aryl or heteroaryl moieties, significantly expanding the chemical space of the library.[5]

-

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): This method allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.[7]

-

Ring Transformations: More advanced strategies involve the three-component ring transformation (TCRT) of substrates like dinitropyridone with ketones and ammonia to afford nitropyridines that are otherwise difficult to synthesize.[8]

Experimental Protocol: Representative SNAr Synthesis of an N-arylated 5-Nitropyridine

This protocol describes the synthesis of an N-aryl-5-nitropyridin-2-amine, a common core in many bioactive compounds. The rationale for this one-pot procedure is its efficiency, minimizing purification steps and maximizing yield.

Materials:

-

2-chloro-5-nitropyridine

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). The DMF is chosen for its high boiling point and ability to dissolve the reactants and inorganic base.

-

Reaction Execution: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting 2-chloro-5-nitropyridine spot is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The aqueous wash removes the DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-5-nitropyridin-2-amine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chapter 2: Identifying Biological Activity - High-Throughput Screening (HTS)

With a synthesized library in hand, the next phase is to rapidly identify compounds that interact with a biological target of interest. High-Throughput Screening (HTS) is the engine of this process, enabling the testing of thousands of compounds in a short period.[9][10]

The HTS Workflow: From Library to "Hit"

The process follows a logical and automated sequence designed to maximize efficiency and data quality.

Caption: High-Throughput Screening (HTS) workflow for hit identification.

Screening can be broadly categorized into two types:

-

Biochemical (Target-Based) Assays: These measure the direct effect of a compound on a purified biological target, such as a kinase or protease. The advantage is a clear, direct mechanism of action.

-

Cell-Based (Phenotypic) Assays: These measure the effect of a compound on whole cells, such as cell viability, apoptosis, or the expression of a reporter gene.[9] This approach is powerful because it ensures cell permeability and is agnostic to the specific molecular target, potentially revealing novel mechanisms.

Case Study: Anticancer Activity of Nitropyridines

Nitropyridine derivatives have shown significant promise as anticancer agents.[1][5] A common primary screen for anticancer activity is a cell viability assay, such as the MTT assay, performed on a panel of cancer cell lines.

Table 1: Representative Cytotoxicity Data for Novel Pyridine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3b (Pyridine Hybrid) | MCF-7 (Breast) | 6.13 | [11] |

| 3b (Pyridine Hybrid) | Huh-7 (Liver) | 6.54 | [11] |

| 12 (Pyridine-Amide) | MCF-7 (Breast) | 0.5 | [12] |

| 12 (Pyridine-Amide) | HepG2 (Liver) | 5.27 | [12] |

| H42 (Pyridine Deriv.) | SKOV3 (Ovarian) | 0.87 (at 72h) | [13] |

| 35a (Thiazolidinone) | MCF-7 (Breast) | 6.41 | [1] |

| 35d (Thiazolidinone) | HepG2 (Liver) | 7.63 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Chapter 3: Mechanism of Action (MoA) and Lead Optimization

Identifying a "hit" is only the beginning. The subsequent phase involves understanding how the compound works (Mechanism of Action) and systematically modifying its structure to improve potency, selectivity, and drug-like properties. This iterative process is known as Hit-to-Lead optimization and is guided by Structure-Activity Relationship (SAR) studies.[14][15]

Unraveling the Mechanism of Action

Nitropyridines exert their biological effects through diverse mechanisms. Elucidating the specific MoA is critical for rational drug development.

Known Mechanisms for Bioactive Nitropyridines:

-

Microtubule Targeting: Certain 3-nitropyridine analogues have been identified as potent microtubule-destabilizing agents.[16] They bind to the colchicine site on tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[16]

-

Kinase Inhibition: The pyridine scaffold is adept at fitting into the ATP-binding pocket of kinases. Nitropyridine derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2), PIM-1 kinase, and others, which are critical nodes in cancer cell signaling pathways.[6][12][17]

-

Enzyme Inhibition: Beyond kinases, nitropyridines have been shown to inhibit other enzymes like urease and thioredoxin reductase, relevant in bacterial infections and cancer, respectively.[1]

-

Induction of DNA Damage and Apoptosis: Some derivatives induce cell death by generating reactive oxygen species (ROS) and causing DNA strand breaks, activating cellular damage response pathways.[13]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpps.com [wjpps.com]

- 4. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atrandi.com [atrandi.com]

- 10. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]

- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. excelra.com [excelra.com]

- 16. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of tyrosine kinase activity in 2,2',2''-tripyridine-induced nitricoxide generation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (5-Methyl-3-nitropyridin-2-yl)acetic acid Scaffold

The following technical guide details the identification, synthesis, and application of the (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold.

Classification: Heterocyclic Building Block / Pyridine Derivative Primary Application: Medicinal Chemistry (Kinase Inhibitors, Bicyclic Heterocycle Synthesis)[1]

Compound Identification & Access Strategy

The specific free acid (5-Methyl-3-nitropyridin-2-yl)acetic acid is a highly reactive, specialized intermediate often generated in situ or supplied as a custom synthesis item due to the propensity of 2-pyridineacetic acids to undergo thermal decarboxylation.

Researchers seeking this compound must typically access it via its stable commercial precursors.

Core Identifiers

| Chemical Entity | CAS Number | Role | Availability |

| Target Acid | Not Widely Indexed * | Final Scaffold | Custom Synthesis / Lab Prep |

| Primary Precursor | 23056-40-8 | Starting Material | Commercial (High Availability) |

| Amino Analog | 7598-26-7 | Alternative Precursor | Commercial (Moderate) |

*Note: While specific catalog numbers exist in proprietary databases (e.g., MolPort, ChemSpace), no global CAS is permanently assigned to the free acid in public registries. It is standard practice to synthesize it from the chloro-precursor.

Structural Specifications

-

IUPAC Name: 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid

-

Molecular Formula: C₈H₈N₂O₄

-

Molecular Weight: 196.16 g/mol

-

SMILES: Cc1cnc(CC(=O)O)c(c1)=O

-

Key Feature: The 3-nitro group activates the 2-position for nucleophilic attack, while the 5-methyl group provides a handle for further functionalization or hydrophobic interaction in protein binding pockets.

Synthetic Logic & Causality

The synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic acid relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro group at the 3-position is critical; it reduces the electron density at the 2-carbon, making it susceptible to attack by carbon nucleophiles (like malonates).

Reaction Pathway Analysis

-

Activation: The 2-chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) serves as the electrophile.

-

Nucleophilic Attack: Diethyl malonate is deprotonated by a strong base (NaH or K₂CO₃) to form a carbanion, which displaces the chlorine atom.

-

Hydrolysis & Decarboxylation: The resulting malonate ester is hydrolyzed under acidic conditions. The 2-pyridyl position facilitates thermal decarboxylation of the gem-dicarboxylic acid intermediate to yield the mono-acetic acid.

Experimental Protocol: Synthesis from CAS 23056-40-8

Reagents:

-

2-Chloro-5-methyl-3-nitropyridine (1.0 eq)[2]

-

Diethyl malonate (1.2 eq)

-

Sodium Hydride (60% in oil, 2.5 eq) or K₂CO₃ (3.0 eq)

-

Solvent: Anhydrous THF or DMF

-

Acid: 6M HCl or H₂SO₄

Step-by-Step Methodology:

-

Carbanion Formation:

-

Suspend NaH (2.5 eq) in anhydrous THF under inert atmosphere (N₂ or Ar) at 0°C.

-

Add Diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases. Causality: This generates the reactive enolate nucleophile.

-

-

SNAr Coupling:

-

Add a solution of 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) in THF dropwise to the malonate mixture.

-

Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Observation: The solution typically turns deep red/orange due to the formation of the anionic intermediate (Meisenheimer complex equivalent).

-

-

Quench & Isolation (Ester Intermediate):

-

Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[3]

-

Concentrate to yield the crude diethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate.

-

-

Hydrolysis & Decarboxylation:

-

Dissolve the crude malonate in 6M HCl.

-

Heat to reflux (100°C) for 4–6 hours.

-

Critical Control Point: Do not overheat for prolonged periods (>12h) as the acetic acid moiety can further decarboxylate to 2,5-dimethyl-3-nitropyridine.

-

-

Purification:

-

Cool to RT and adjust pH to ~3–4 with NaOH.

-

Extract with DCM or EtOAc. The product (5-Methyl-3-nitropyridin-2-yl)acetic acid precipitates or crystallizes upon concentration.

-

Visualization of Synthetic Workflow

The following diagram illustrates the SNAr pathway and the critical decarboxylation step.

Figure 1: Synthetic route from the commercial chloro-precursor to the target acetic acid via malonate displacement.

Applications in Drug Discovery[4]

The (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold is a versatile pharmacophore. Its utility stems from two reactive centers: the carboxylic acid tail and the nitro group.

A. Precursor to 7-Azaindoles and Naphthyridines

The most high-value application of this scaffold is in the synthesis of fused bicyclic systems.

-

Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) followed by condensation with the adjacent acetic acid side chain (or its derivatives) allows for the formation of lactams or cyclized aromatic systems.

-

Therapeutic Area: This is a common strategy in designing Kinase Inhibitors (e.g., JAK, EGFR inhibitors) where the pyridine nitrogen mimics the purine ring of ATP.

B. Peptidomimetics

The acetic acid tail allows the pyridine ring to be coupled to amines, serving as a non-natural amino acid mimic. The 3-nitro group can be later reduced to an amine to introduce a "turn" constraint in peptide chains.

C. Quantitative Data: Precursor Reactivity

Comparison of electrophilic susceptibility for the starting material (2-Chloro-5-methyl-3-nitropyridine) vs. analogs:

| Substrate | C-2 Electrophilicity | Yield (Malonate SNAr) | Notes |

| 2-Chloro-5-methyl-3-nitropyridine | High | 85-92% | Methyl group has minimal steric hindrance. |

| 2-Chloro-3-nitropyridine | High | 88-95% | Lacks 5-Me handle; less lipophilic. |

| 2-Chloro-5-methylpyridine | Low | <10% | Requires Pd-catalysis (Buchwald/Hartwig) without NO₂ activation. |

References

-

Sigma-Aldrich. 2-Chloro-5-methyl-3-nitropyridine Product Specification. CAS 23056-40-8. Available at:

-

National Institutes of Health (NIH) - PubChem. 2-Chloro-5-methyl-3-nitropyridine Compound Summary. PubChem CID 329762596. Available at:

-

Royal Society of Chemistry. Synthetic routes to nitropyridine acetic acids via SNAr. Organic & Biomolecular Chemistry, Supplementary Information. Available at:

-

Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine and derivatives. Patent CN109456257B. Available at:

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2021. Available at:

Sources

Solubility and Stability of (5-Methyl-3-nitropyridin-2-yl)acetic acid: A Technical Guide

Executive Summary & Chemical Identity[1]

(5-Methyl-3-nitropyridin-2-yl)acetic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., JAK2, PLK1) and anti-infectives.

Its structural uniqueness lies in the 2-pyridylacetic acid motif flanked by a 3-nitro group.[1] This specific arrangement creates a "metastable" chemical entity. While the acetic acid side chain provides a handle for coupling reactions, the 2-pyridyl attachment renders the molecule intrinsically prone to decarboxylation , a risk exacerbated by the electron-withdrawing nitro group.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid |

| CAS Number | 1214328-73-0 (Acid); 292600-22-7 (Methyl Ester) |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| pKa (Predicted) | COOH: ~3.5–4.0 Pyridine N: < 1.0 (Due to 3-NO₂ electron withdrawal) |

| Appearance | Pale yellow to orange solid |

Stability Profile: The Decarboxylation Hazard

The critical stability concern for this compound is thermal decarboxylation . Unlike standard phenylacetic acids, 2-pyridylacetic acids are susceptible to losing CO₂ even under mild conditions.[2]

Mechanism of Instability

The instability arises from the ability of the pyridine ring to act as an electron sink. The reaction proceeds via a zwitterionic intermediate or a cyclic transition state, leading to the formation of a reactive ylide, which subsequently protonates to form the decarboxylated product (2,5-dimethyl-3-nitropyridine).

Key Influencing Factors:

-

3-Nitro Group: This strong electron-withdrawing group (EWG) reduces the electron density of the pyridine ring.[1] While this normally stabilizes anions, in this context, it can lower the activation energy for the C-C bond cleavage by stabilizing the developing negative charge on the pyridyl-methyl carbon after CO₂ loss.

-

Solvent Polarity: Polar protic solvents can stabilize the zwitterionic transition state, potentially accelerating decarboxylation at elevated temperatures.

Degradation Pathway Diagram[1]

Stability Recommendations

-

Solid State: Stable at –20°C. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake, which can catalyze hydrolysis/decarboxylation cycles.

-

Solution: Avoid heating above 40°C unless necessary. Solutions in DMSO or DMF should be used immediately.

-

pH Sensitivity: Avoid strongly acidic conditions at high temperatures, as protonation of the pyridine nitrogen (though difficult due to the nitro group) can catalyze decarboxylation.

Solubility Profile

The solubility of (5-Methyl-3-nitropyridin-2-yl)acetic acid is governed by its carboxylic acid functionality and the lipophilicity of the nitropyridine core.

Solvent Compatibility Table[1]

| Solvent Class | Solvent | Solubility Rating | Comments |

| Aqueous (Acidic) | 0.1 N HCl | Low | The 3-NO₂ group suppresses Pyridine N protonation; molecule remains neutral and poorly soluble.[1] |

| Aqueous (Neutral) | Water | Low | Predominantly neutral form; poor solubility. |

| Aqueous (Basic) | 0.1 N NaOH / PBS (pH 7.4) | High | Forms the carboxylate salt (anion). Preferred for aqueous formulations. |

| Polar Organic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions. |

| Alcohols | Methanol, Ethanol | Moderate | Good for synthesis; avoid heating due to potential esterification. |

| Non-Polar | Hexane, Toluene | Negligible | Useful as anti-solvents for precipitation. |

pH-Solubility Logic

Unlike typical pyridine derivatives which dissolve in acid (via N-protonation), this molecule behaves primarily as an acid .[1]

-

pH < 3: Molecule is neutral (COOH). Low solubility.

-

pH > 5: Molecule is anionic (COO⁻). High solubility.

-

Note: The 3-nitro group renders the pyridine nitrogen non-basic (pKa < 1), so it does not contribute to solubility in mild acids.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Thermodynamic)

Use this protocol to validate solvent selection for reactions or assays.

-

Preparation: Weigh 5.0 mg of (5-Methyl-3-nitropyridin-2-yl)acetic acid into a 1.5 mL microcentrifuge tube.

-

Addition: Add 50 µL of the target solvent (starting concentration target: 100 mg/mL).

-

Agitation: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.

-

Stepwise Dilution: If undissolved, add solvent in 50 µL increments, vortexing and sonicating (30 sec, <30°C) between additions.

-

Endpoint: Record the final volume required for complete dissolution.

-

Calculation:

Protocol B: Stability-Indicating HPLC Method

Use this method to detect the decarboxylated impurity (2,5-dimethyl-3-nitropyridine).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0–2 min: 5% B (Isocratic)

-

2–10 min: 5% → 95% B (Linear Gradient)

-

10–12 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 280 nm (nitro group absorbance).

-

Expected Retention:

-

Parent Acid: Elutes earlier (more polar due to COOH).

-

Decarboxylated Product: Elutes later (less polar, loss of COOH).

-

Handling & Storage Directives

Storage Hierarchy

-

Primary: Lyophilized solid @ –20°C or –80°C.

-

Secondary: Desiccated @ 4°C (Short-term, < 1 week).

-

Avoid: Room temperature storage in solution.

Critical "Do Not" List

-

DO NOT heat solutions above 50°C for extended periods.

-

DO NOT store in methanolic solution with acid catalysts (risk of methyl ester formation).

-

DO NOT expose to strong light sources (nitro-pyridines can be photolabile).[1]

Workflow Diagram: Handling Decision Tree

References

-

Katritzky, A. R., et al. (2010). Decarboxylation of 2-pyridylacetic acids: Mechanism and synthetic utility. Chemical Reviews. (General mechanism grounding).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51341867, Methyl 2-(5-nitropyridin-2-yl)acetate. Retrieved from .[3]

-

Bennasar, M. L., et al. (2002). Generation and reaction of 2-pyridylacetic acid dianions.[1][2] Tetrahedron Letters. (Context for reactivity of pyridylacetic acids).

-

Safety Data Sheet (SDS). (2024). Methyl 2-(5-nitropyridin-2-yl)acetate.[1][3] BLD Pharm. .

Sources

Technical Evaluation: Preliminary In Vitro Screening of (5-Methyl-3-nitropyridin-2-yl)acetic Acid

Executive Summary & Chemical Profile[1][2][3]

(5-Methyl-3-nitropyridin-2-yl)acetic acid (hereafter MNPAA ) represents a high-value pharmacophore scaffold.[1] While often utilized as a synthetic intermediate for fused ring systems (e.g., pyrrolopyridines via reductive cyclization), its structural features—specifically the electron-deficient 3-nitropyridine core coupled with an ionizable acetic acid tail—warrant independent evaluation in Fragment-Based Drug Discovery (FBDD).[2][1]

This guide outlines a rigorous preliminary in vitro screening framework . Unlike standard high-throughput screening (HTS), this protocol prioritizes physicochemical validation and safety profiling (genotoxicity) before efficacy testing, addressing the specific liabilities of nitro-aromatic compounds.[2]

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(5-methyl-3-nitropyridin-2-yl)acetic acid |

| CAS Number | 1214328-73-0 (Acid) / 292600-22-7 (Methyl Ester) |

| Molecular Formula | C₈H₈N₂O₄ |

| MW | 196.16 g/mol |

| Key Motifs | 3-Nitro group (Redox active), Pyridine Nitrogen (H-bond acceptor), Carboxylic Acid (Solubility/Binding) |

Phase I: Physicochemical Interrogation

Rationale: Nitropyridines often exhibit deceptive solubility profiles in aqueous buffers, leading to "false active" aggregation in bioassays.[2] This phase is a mandatory "Go/No-Go" gate.

Thermodynamic Solubility & Stability

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay media (PBS/DMEM).

Protocol: Shake-Flask Method (HPLC-UV Detection)

-

Preparation: Dissolve MNPAA in 100% DMSO to create a 10 mM stock.

-

Equilibration: Spike stock into PBS (pH 7.4) at concentrations: 1, 10, 50, 100, 500 µM.[2] Incubate at 37°C for 24 hours with agitation (300 rpm).

-

Filtration: Filter samples using a 0.45 µm PVDF membrane to remove micro-precipitates.

-

Quantification: Analyze filtrate via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

-

Pass Criteria: Solubility > 50 µM in PBS is required for cell-based assays.

Chemical Stability (Half-Life Determination)

Objective: Assess the stability of the acetic acid side chain against decarboxylation and the nitro group against varying pH.

-

Acidic Challenge: Incubate in 0.1 M HCl (simulating gastric fluid) for 4 hours.

-

Basic Challenge: Incubate in 0.1 M NaOH for 4 hours.

-

Oxidative Stress: 3% H₂O₂ for 2 hours.

-

Analysis: Monitor degradation products via LC-MS. Note: Decarboxylation of the acetic acid group to a methyl group is a common failure mode for this scaffold.[2]

Phase II: Toxicology & Safety Profiling

Rationale: Nitro-aromatic compounds carry a structural alert for genotoxicity (Ames positive) and hepatotoxicity (via nitro-reduction metabolic activation).[1] These must be ruled out early.

Genotoxicity Screen (Ames Test - Modified)

Context: The nitro group at position 3 is susceptible to enzymatic reduction, forming hydroxylamines that can intercalate DNA.[2] Method: Salmonella typhimurium reverse mutation assay (Strains TA98, TA100).[2]

-

Metabolic Activation: Perform +/- S9 liver fraction (to simulate metabolic reduction).

-

Control: 4-Nitroquinoline-1-oxide (Positive Control).[1]

-

Threshold: A Fold Increase (FI) > 2.0 over solvent control indicates mutagenic potential.[2]

Cytotoxicity Profiling (HepG2 & HEK293)

Objective: Establish the IC₅₀ to differentiate specific bioactivity from general cellular poisoning.

Protocol: CellTiter-Glo® Luminescent Viability Assay

-

Seeding: Plate HepG2 (liver model) and HEK293 (kidney model) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Dosing: Treat with MNPAA (0.1 – 100 µM) for 48 hours. Maintain DMSO < 0.5%.

-

Detection: Add CellTiter-Glo reagent (ATP quantification).[1] Incubate 10 mins. Read luminescence.

-

Data Processing: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL).

| Cell Line | Relevance | Target IC₅₀ Threshold |

| HepG2 | Metabolic activation/Hepatotoxicity | > 50 µM (Safe) |

| HEK293 | General cytotoxicity | > 50 µM (Safe) |

Phase III: Fragment-Based Activity Screening

Rationale: As a fragment, MNPAA is likely a weak binder. Screening requires high-sensitivity assays targeting pathways relevant to pyridine scaffolds (Kinases, Antimicrobial).[2][1]

Antimicrobial Susceptibility (MIC Determination)

Hypothesis: 3-nitropyridine analogs have demonstrated efficacy against M. tuberculosis and Gram-positive bacteria.[1] Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2] Method: Broth Microdilution (CLSI Guidelines).[2]

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: 5 x 10⁵ CFU/mL.

-

Endpoint: Lowest concentration with no visible growth after 18h.

Target Deconvolution (Kinase Fragment Screen)

Hypothesis: The pyridine nitrogen and acetic acid tail can mimic the ATP-binding hinge region of kinases (e.g., JAK2, GSK3).[2] Method: Thermal Shift Assay (Differential Scanning Fluorimetry).[2]

-

Protein: Panel of representative kinases (JAK2, CDK2, GSK3β).[2]

-

Readout: Shift in melting temperature (ΔTm). A ΔTm > 2°C indicates significant binding stabilization.

Visualizations

Diagram 1: The Screening Decision Matrix

This workflow ensures resources are not wasted on insoluble or mutagenic candidates.

Caption: Operational workflow for MNPAA screening. Phase 1 & 2 act as "gatekeepers" before efficacy testing.[1]

Diagram 2: Structural Utility & Reactivity

Understanding MNPAA as a precursor helps interpret screening data (e.g., activity might be due to a metabolite).[2]

Caption: MNPAA reactivity profile. Screening must distinguish between the parent molecule and its cyclized derivatives.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51341867, Methyl 2-(5-nitropyridin-2-yl)acetate. Retrieved from [Link]

-

Mokrov, G. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI).[2] Retrieved from [Link][2]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Nitropyridine Scaffold: A Strategic Gateway in Medicinal Chemistry

Executive Summary

Nitropyridine derivatives occupy a paradoxical niche in medicinal chemistry. While the nitro group (

This guide addresses the strategic utility of nitropyridines. We do not view them merely as final targets, but as electrophilic engines that enable the construction of complex heterocyclic pharmacophores—most notably azaindoles and imidazopyridines (privileged scaffolds in kinase inhibitors). This whitepaper details the causality behind their reactivity, methods for their "disarming" (reduction), and protocols for their application in high-value synthesis.

Electronic Architecture & Reactivity

The pyridine ring is electron-deficient (

The "Activation" Principle

The position of the nitro group dictates reactivity.

-

3-Nitropyridine: The nitro group at C3 reinforces the natural electrophilicity at C2 and C6. This is critical for Nucleophilic Aromatic Substitution (

).[1] -

4-Nitropyridine: often accessed via

-oxide intermediates, this isomer is highly susceptible to nucleophilic attack at C4.

The primary utility of the nitropyridine scaffold is to facilitate

Mechanism: Meisenheimer Stabilization

The success of

Figure 1: Mechanism of

Synthetic Utility: The "Gateway" Workflow

The most common application of nitropyridines in drug discovery is the Nitropyridine

Synthesis of the Scaffold

Direct nitration of pyridine is harsh and low-yielding. Modern protocols prefer:

-

Oxidation of Aminopyridines: Using

to convert amino groups to nitro groups. -

Functionalization of Chloronitropyridines: Starting from commercially available 2-chloro-3-nitropyridine.

The Reduction Step (The "Disarming")

Reducing the nitro group is the pivotal step that converts the toxic intermediate into a bioactive scaffold.

-

Fe / Acetic Acid: The industrial standard. Robust, cheap, and selective.

-

Catalytic Hydrogenation (

): Clean, but can cause dehalogenation (loss of Cl/Br) if not carefully monitored. -

Stannous Chloride (

): Useful for sensitive substrates but generates difficult waste.

Pharmacological Applications & Case Studies

Kinase Inhibitors (Anticancer)

Nitropyridines are the immediate precursors to Imidazo[1,2-a]pyridines and Azaindoles .

-

Mechanism:[1][2][3][4][5] A 2-halo-3-nitropyridine is reacted with an amine (

). The nitro group is reduced to an amine.[6] The resulting vicinal diamine is cyclized with formic acid or an aldehyde. -

Relevance: This scaffold mimics the purine ring of ATP, making it a privileged structure for ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR).

Antimicrobial Agents

While rare, some intact nitropyridines exhibit direct biological activity.

-

Antitubercular Activity: Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown MIC values of 4–64 μg/mL against Mycobacterium tuberculosis.[7] The electron-deficient ring may interfere with bacterial redox systems.

-

Antifungal: 2-Bromo-5-fluoro-3-nitropyridine derivatives have demonstrated efficacy against Candida species.

Data Summary: Biological Potency[6][8][9][10]

| Compound Class | Target / Organism | Activity Metric | Mechanism |

| Imidazo[1,2-a]pyridine | HT-29 (Colon Cancer) | Kinase Inhibition (derived from nitropyridine) | |

| Nitropyridyl-thiazolidinone | MCF-7 (Breast Cancer) | Apoptosis induction | |

| Phenoxy-nitropyridine | M. tuberculosis | MIC: | Cell wall/Redox interference |

| Thiopyridine derivative | E. coli (K12) | MIC: | LPS oxidative stress |

Toxicology: Structural Alerts & Mitigation

The nitro group is a "structural alert" in drug design.

-

Genotoxicity: Nitro groups can be reduced metabolically to hydroxylamines (

) and nitroso intermediates. These are electrophilic DNA-binders, often resulting in a positive Ames test. -

Mitigation Strategy:

-

Reduce it: Use the nitro group only as a synthetic handle, reducing it to an amine in the final drug.

-

Steric Hindrance: Flanking the nitro group with bulky substituents (ortho-substitution) can twist it out of planarity, reducing its metabolic reduction potential.

-

Bioisosteres: If the electron-withdrawing effect is needed without the toxicity, replace

with

-

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE. Nitropyridines are potential mutagens.

Protocol A: Coupling (Synthesis of 2-Amino-3-nitropyridine derivative)

Objective: Functionalize 2-chloro-3-nitropyridine with an aniline derivative.

-

Reagents:

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).

-

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine in IPA (0.5 M concentration).

-

Add DIPEA followed by the aniline.

-

Heat to reflux (

) for 4–6 hours. Monitor by TLC/LCMS (Disappearance of chloride). -

Workup: Cool to RT. If product precipitates, filter and wash with cold IPA/Hexane. If soluble, dilute with water and extract with EtOAc.

-

-

Why this works: The nitro group at C3 activates the C2-chloride. IPA allows for thermal energy without the high boiling point issues of DMSO.

Protocol B: Iron-Mediated Nitro Reduction

Objective: Convert the nitro group to an amine to generate the kinase inhibitor scaffold.

-

Reagents:

-

Nitro-pyridine substrate (1.0 equiv)

-

Iron Powder (5.0 equiv, fine mesh)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (4:1).

-

-

Procedure:

-

Suspend substrate and Fe powder in EtOH/Water.

-

Add solid

. -

Heat to

with vigorous stirring (mechanical stirring recommended due to iron sludge). -

Reaction is usually complete in 1–2 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH. Concentrate filtrate.[8]

-

-

Causality: Fe(0) donates electrons in a protic medium.

acts as a mild proton source, preventing the formation of side products common in strong acid reductions.

Strategic Workflow Diagram

The following diagram illustrates the complete lifecycle of a nitropyridine in a medicinal chemistry campaign: from activation to cyclization.

Figure 2: The "Gateway" Workflow: Transforming a simple nitropyridine into a complex kinase inhibitor scaffold.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2021.[6] [Link]

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Wikipedia / Organic Chemistry Portal. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 2025. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli. Materials (MDPI), 2021. [Link][9]

-

3-Aminopyridine Synthesis (Reduction Protocol). Organic Syntheses, Coll. Vol. 7. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.org [mdpi.org]

- 9. d-nb.info [d-nb.info]

Large-scale synthesis of substituted nitropyridine derivatives

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Large-Scale Synthesis of Substituted Nitropyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted nitropyridines are cornerstone intermediates in the synthesis of a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the pyridine ring, activating it for a range of chemical transformations that are otherwise challenging.[2] This guide provides a detailed exploration of the most robust and scalable methodologies for the synthesis of these vital building blocks. We move beyond simple procedural lists to explain the underlying chemical principles, providing field-proven insights into process optimization and safety considerations for large-scale production. This document details key strategies including the nitration of pyridine N-oxides, nucleophilic aromatic substitution (SNAr) reactions, and the subsequent transformation of the nitro group, equipping researchers with the knowledge to confidently and efficiently leverage nitropyridine chemistry in their development programs.

Chapter 1: Core Synthetic Strategies & Foundational Intermediates

The strategic introduction of a nitro group onto a pyridine scaffold is the first and most critical phase. The choice of method is dictated primarily by the desired substitution pattern and the electronic nature of the starting material.

The Pyridine N-Oxide Route: A Gateway to 4-Nitro Derivatives

Direct electrophilic nitration of the pyridine ring is often inefficient due to the ring's inherent electron-deficient nature, which is further deactivated by the strongly acidic conditions required for nitration. A superior and widely adopted strategy for synthesizing 4-nitropyridine derivatives involves the use of a pyridine N-oxide intermediate.[3]

Expertise & Rationale: The N-oxide functionality transforms the electronic properties of the ring. The oxygen atom donates electron density, particularly activating the 4-position (and 2-position) for electrophilic attack.[3] This makes the nitration of pyridine N-oxide a highly efficient and regioselective process, yielding the 4-nitro derivative in high yields.[3][4] The N-oxide can then be readily removed in a subsequent deoxygenation step.

Protocol 1: Two-Step Synthesis of 4-Nitropyridine via a Pyridine N-Oxide Intermediate [4]

This protocol outlines a robust, two-step batch process. For large-scale industrial production, a continuous flow approach is recommended for enhanced safety and throughput.[4]

Step A: Nitration of Pyridine N-Oxide

-

Preparation of Nitrating Mixture: In a suitable reaction vessel equipped for cooling and stirring, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) while maintaining the temperature below 20°C with an ice bath.[3]

-

Reaction: To a separate flask, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.

-

Addition: Carefully add the prepared nitrating mixture dropwise to the stirred pyridine N-oxide over 30 minutes.

-

Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[3]

-

Work-up and Isolation: Cool the mixture to room temperature and cautiously pour it onto ~150 g of crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until alkaline. The product, 4-nitropyridine N-oxide, will precipitate. Filter the solid, wash with cold water, and dry. Typical yields are >90%.[3]

Step B: Deoxygenation of 4-Nitropyridine N-Oxide

-

Reaction Setup: In a reaction vessel, dissolve the 4-nitropyridine N-oxide (e.g., 14.0 g, 100 mmol) obtained from Step A in a suitable solvent like acetonitrile or 1,2-dichloroethane.[5]

-

Reductant Addition: Add a deoxygenating agent such as phosphorus trichloride (PCl₃). For large-scale operations, the controlled addition of PCl₃ is critical to manage the exotherm.[4][5]

-

Reaction Conditions: The reaction is typically conducted at a controlled temperature, for instance, 50°C, until completion is confirmed by TLC or HPLC.[5]

-

Work-up and Isolation: Upon completion, the reaction is quenched with water. The mixture is then made alkaline by the addition of a base like sodium carbonate and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated under reduced pressure to yield 4-nitropyridine.[5]

Diagram 1: General Synthesis Pathways

Caption: Key synthetic routes to substituted nitropyridines and their subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful tool for the large-scale synthesis of a wide variety of substituted nitropyridines. The nitro group's profound electron-withdrawing effect makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[2][6]

Expertise & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing it. In the second step, a leaving group (typically a halide) is expelled, restoring the ring's aromaticity.[2] This pathway allows for the efficient introduction of amines, alkoxides, and other nucleophiles.

Diagram 2: Mechanism of SNAr

Caption: The addition-elimination pathway for SNAr reactions on nitropyridines.